
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Overview
Description
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a chiral amino acid derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-ethoxy-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid has been studied for its potential neuroprotective effects. Research suggests that compounds with similar structures may act on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. For instance, analogs of this compound have shown promise in modulating glutamate receptors, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Antidepressant Activity
Studies have indicated that the compound may exhibit antidepressant-like effects in preclinical models. It is hypothesized that its action on serotonin and norepinephrine pathways could contribute to mood regulation, making it a candidate for further exploration in the development of novel antidepressants .
Drug Development
Lead Compound for Synthesis
The unique structure of this compound provides a scaffold for synthesizing new derivatives. Researchers are investigating modifications to enhance efficacy and reduce side effects in therapeutic applications. This compound serves as a lead structure for developing more potent analogs targeting specific biological pathways .
Biochemical Studies
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly those related to metabolic pathways involved in drug metabolism. Understanding how this compound interacts with various enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions .
Formulation Development
In Vivo Formulation Techniques
Research involving this compound includes developing formulations for in vivo studies. Techniques such as solubilization using DMSO and PEG300 have been explored to enhance bioavailability. The formulation process is critical for ensuring effective delivery and therapeutic action during experimental treatments .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- (S)-2-Amino-2-(3-methoxy-4-ethoxyphenyl)acetic acid
- (S)-2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
- (S)-2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds.
- Unique Properties: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is unique due to its specific combination of ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets.
Biological Activity
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
This compound possesses the chemical formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure features both ethoxy and methoxy groups on the aromatic ring, which are critical for its biological activity. The synthesis of this compound can be achieved through various organic synthesis methods, allowing for modifications that enhance yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in modulating metabolic pathways.
- Receptor Binding : It has been suggested that this compound can bind to various receptors on cell surfaces, influencing signal transduction pathways associated with inflammation and pain modulation.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which is significant in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
- Antiproliferative Activity : Preliminary studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism behind this activity involves the inhibition of tubulin assembly, leading to cell cycle arrest .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Ethoxy and methoxy groups on aromatic ring | Potential neuroprotective properties |
(S)-2-Amino-2-(4-methoxyphenyl)acetic acid | Methoxy group only | Different biological activity |
(S)-2-Amino-2-(3-methoxyphenyl)acetic acid | Methoxy group only | Varies in binding interactions |
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Phenyl ring with different substituent position | Altered pharmacodynamics |
This table illustrates how variations in substituents can lead to distinct biological activities, emphasizing the importance of structural specificity in drug design.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the antiproliferative effects of this compound revealed IC50 values indicating significant activity against cancer cell lines. For instance, it demonstrated an IC50 value of 60 nM against HeLa cells, showcasing its potential as an anticancer agent .
- Mechanism Exploration : Further investigations into the cell cycle effects demonstrated that treatment with this compound resulted in G2/M phase arrest in HeLa cells at concentrations as low as 25 nM. This effect was accompanied by an increase in cyclin B expression and decreased phosphorylation of cdc2, indicating a targeted mechanism of action at the cellular level .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-enantiomer. For example, chiral auxiliaries like (R)- or (S)-BINAP ligands can be used in catalytic hydrogenation to control stereochemistry . Purification via reverse-phase HPLC or chiral chromatography (e.g., using Chiralpak® columns) is critical to isolate enantiomerically pure product (>99% ee) . Reaction intermediates, such as the 3-ethoxy-4-methoxyphenylglyoxylate precursor, should be characterized by -NMR and LC-MS to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store lyophilized powder at -20°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation. For aqueous solutions, use buffers with antioxidants (e.g., 0.1% ascorbic acid) and avoid repeated freeze-thaw cycles. Stability should be monitored via UV-Vis spectroscopy (λ ~260 nm) and HPLC at regular intervals .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., ethoxy at C3, methoxy at C4) and chiral center integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~254.1 Da) .
- IR Spectroscopy : Peaks at ~1720 cm (carboxylic acid C=O) and ~3400 cm (amine N-H) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's bioactivity against neurological targets (e.g., AMPA receptors)?
- Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled -AMPA in competitive binding studies with cortical neuron membranes. Calculate IC values via nonlinear regression .
- Electrophysiology : Patch-clamp recordings on hippocampal slices to measure glutamate-induced currents in the presence of the compound. Compare results to known AMPA antagonists like CNQX .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) using the GluA2 crystal structure (PDB: 3H5V) to predict binding interactions at the ligand-binding domain .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC values across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., uniform cell lines, buffer conditions). Apply statistical tools like ANOVA to identify variability sources .
- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target engagement in different cellular contexts .
- Kinetic Studies : Compare association/dissociation rates (k/k) via surface plasmon resonance (SPR) to assess binding consistency .
Q. How can the compound's metabolic stability be evaluated for preclinical development?
- Methodological Answer :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance .
- CYP Inhibition Assays : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates (e.g., Vivid® kits) to identify metabolic liabilities .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and adjust dosing regimens accordingly .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMDDPZZGLVAD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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